2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClINO2S and a molecular weight of 331.55 g/mol . This compound is characterized by the presence of both chlorine and iodine substituents on a benzene ring, along with a sulfonamide group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination and iodination of N-methylbenzene-1-sulfonamide. The reaction conditions often require the use of strong acids or bases to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-bromo-N-methylbenzene-1-sulfonamide
- 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
- 2-Chloro-5-nitro-N-methylbenzene-1-sulfonamide
Uniqueness
2-Chloro-5-iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions compared to other similar compounds. The iodine atom, being larger and more polarizable, can enhance the compound’s ability to participate in specific types of chemical reactions and interactions .
Properties
Molecular Formula |
C7H7ClINO2S |
---|---|
Molecular Weight |
331.56 g/mol |
IUPAC Name |
2-chloro-5-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
InChI Key |
JOTILLHSOMWCKD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)I)Cl |
Origin of Product |
United States |
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